Mitomycin deriv

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

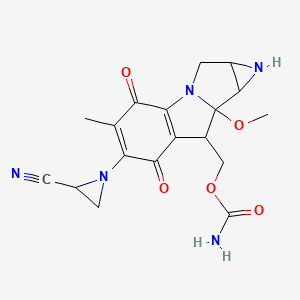

Mitomycin derivatives are a class of potent antibacterial and anti-cancer compounds. These compounds were first isolated from cultures of Streptomyces caespitosus in the 1950s . Mitomycin C, the most well-known derivative, has been used in clinical settings since the 1960s for its activity against a range of tumors . The unique structure of mitomycin derivatives, which includes an aziridine ring, a carbamoyl moiety, and a bridged carbinolamine, contributes to their significant biological activity .

Métodos De Preparación

The synthesis of mitomycin derivatives is complex due to the need to accommodate highly interactive functionality in a compact matrix . Industrial production methods often involve fermentation processes using Streptomyces species, followed by extraction and purification of the desired compound . For example, mitomycin C is produced through fermentation of Streptomyces caespitosus, followed by a series of extraction and purification steps .

Análisis De Reacciones Químicas

Mitomycin derivatives undergo a variety of chemical reactions, including oxidation, reduction, and substitution . These compounds are particularly reactive in the presence of reducing agents, which can lead to the formation of active metabolites . Common reagents used in these reactions include sodium borohydride for reduction and various oxidizing agents for oxidation . The major products formed from these reactions often include DNA cross-linking agents, which are responsible for the compounds’ anti-cancer activity .

Aplicaciones Científicas De Investigación

Mitomycin derivatives have a wide range of scientific research applications. In chemistry, they are used as model compounds for studying complex organic reactions . In biology and medicine, these compounds are used as chemotherapeutic agents for treating various cancers, including breast, stomach, and bladder cancers . They are also used in research to study DNA cross-linking and its effects on cellular processes . In industry, mitomycin derivatives are used in the development of new antibiotics and anti-cancer drugs .

Mecanismo De Acción

The mechanism of action of mitomycin derivatives involves their activation in vivo to form bifunctional and trifunctional alkylating agents . These agents bind to DNA, leading to cross-linking and inhibition of DNA synthesis and function . The aziridine ring plays a crucial role in this process, allowing for irreversible bis-alkylation of DNA . This cross-linking prevents the DNA from replicating, ultimately leading to cell death . Mitomycin derivatives also inhibit RNA and protein synthesis at higher concentrations .

Comparación Con Compuestos Similares

Mitomycin derivatives are unique due to their potent antibacterial and anti-cancer properties, as well as their complex structure . Similar compounds include azinomycins, FR-900482, maduropeptin, and azicemicins, all of which contain an aziridine ring and exhibit significant biological activity . mitomycin C is considered the most potent of these compounds and has been used medicinally for a longer period .

Propiedades

Número CAS |

84397-24-0 |

|---|---|

Fórmula molecular |

C18H19N5O5 |

Peso molecular |

385.4 g/mol |

Nombre IUPAC |

[11-(2-cyanoaziridin-1-yl)-7-methoxy-12-methyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl]methyl carbamate |

InChI |

InChI=1S/C18H19N5O5/c1-7-12(22-4-8(22)3-19)15(25)11-9(6-28-17(20)26)18(27-2)16-10(21-16)5-23(18)13(11)14(7)24/h8-10,16,21H,4-6H2,1-2H3,(H2,20,26) |

Clave InChI |

VUQIHZKGZZSFDF-UHFFFAOYSA-N |

SMILES canónico |

CC1=C(C(=O)C2=C(C1=O)N3CC4C(C3(C2COC(=O)N)OC)N4)N5CC5C#N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![n-[2-(3,4-Dimethoxyphenyl)-2-oxoethyl]acetamide](/img/structure/B14003375.png)

![2-[3-(Hydroxymethyl)-1,4-dimethylnaphthalen-2-yl]benzoic acid](/img/structure/B14003390.png)

![n-[4-Iodo-2-methyl-5-(propan-2-yl)phenyl]benzamide](/img/structure/B14003420.png)

![2-[[2-Phenyl-1-(4-propan-2-ylphenyl)ethyl]amino]ethanol](/img/structure/B14003421.png)

![(3S,6S,9S,11R,15S,18S,20R,21R,24S,25S,26S)-18-amino-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-3,15-bis[(1R)-1-hydroxyethyl]-26-methyl-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosane-2,5,8,14,17,23-hexone](/img/structure/B14003438.png)

![3-[(4-Methylphenyl)sulfonyl]-2,3-dihydro-1h-3-benzazepine](/img/structure/B14003446.png)

![O2-tert-butyl O7-ethyl 2,5-diazaspiro[3.4]octane-2,7-dicarboxylate](/img/structure/B14003461.png)